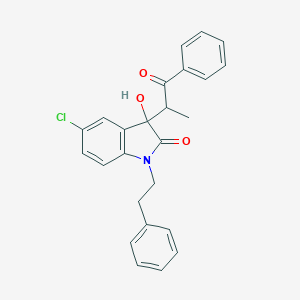![molecular formula C21H36N2O3S B272207 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as TIPSO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TIPSO is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act as a nucleophile in organic reactions and as a chelating agent in coordination chemistry. This compound has also been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, it may cause skin and eye irritation and should be handled with care. This compound has been shown to have a variety of biochemical and physiological effects, including its ability to act as a protecting group for amines and alcohols, its ability to form stable complexes with metal ions, and its potential use as a drug delivery system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol is its versatility as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also relatively easy to synthesize and has a high purity yield. However, this compound may not be suitable for certain reactions due to its bulky size and may be difficult to remove from the final product.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol, including its use as a carrier for hydrophobic drugs, its potential as a therapeutic agent for certain diseases, and its use in the development of new catalysts for organic reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, this compound is a versatile chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its ability to act as a reagent in organic synthesis and as a ligand in coordination chemistry makes it a valuable tool for researchers in various fields. Further research is needed to fully understand the potential applications of this compound in drug delivery systems, as a therapeutic agent, and in the development of new catalysts for organic reactions.
Métodos De Síntesis
2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized through a multistep process that involves the reaction of 2,4,6-triisopropylphenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium borohydride to yield this compound. This synthesis method has been optimized to yield high purity this compound with high yields.
Aplicaciones Científicas De Investigación
2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol has been widely used as a reagent in organic synthesis due to its ability to act as a protecting group for amines and alcohols. It has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. This compound has also been studied for its potential use in drug delivery systems, as it can act as a carrier for hydrophobic drugs.
Propiedades
Fórmula molecular |
C21H36N2O3S |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H36N2O3S/c1-15(2)18-13-19(16(3)4)21(20(14-18)17(5)6)27(25,26)23-9-7-22(8-10-23)11-12-24/h13-17,24H,7-12H2,1-6H3 |
Clave InChI |
MYUCISFSIOGJSN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CCO)C(C)C |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CCO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272135.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272136.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272146.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272147.png)